molecular formula C41H61N5O3 B129716 N-(2-(6-Ethyl-7-(p-tolyloxy)-3H-pyrazolo[1,5-b][1,2,4]triazol-2-yl)propyl)-2-(octadecyloxy)benzamide CAS No. 142859-67-4

N-(2-(6-Ethyl-7-(p-tolyloxy)-3H-pyrazolo[1,5-b][1,2,4]triazol-2-yl)propyl)-2-(octadecyloxy)benzamide

Cat. No.: B129716
CAS No.: 142859-67-4
M. Wt: 672 g/mol
InChI Key: VYQRWZFWPDWBTN-UHFFFAOYSA-N
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Description

N-(2-(6-Ethyl-7-(p-tolyloxy)-3H-pyrazolo[1,5-b][1,2,4]triazol-2-yl)propyl)-2-(octadecyloxy)benzamide is a complex organic compound that features a unique structure combining a pyrazolo-triazole core with a long alkyl chain and a benzamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(6-Ethyl-7-(p-tolyloxy)-3H-pyrazolo[1,5-b][1,2,4]triazol-2-yl)propyl)-2-(octadecyloxy)benzamide typically involves multiple steps:

    Formation of the Pyrazolo-Triazole Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the pyrazolo-triazole ring system.

    Attachment of the Alkyl Chain: The long alkyl chain is introduced through a series of alkylation reactions, often using alkyl halides and strong bases.

    Coupling with Benzamide: The final step involves coupling the pyrazolo-triazole intermediate with a benzamide derivative, typically using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(2-(6-Ethyl-7-(p-tolyloxy)-3H-pyrazolo[1,5-b][1,2,4]triazol-2-yl)propyl)-2-(octadecyloxy)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated solvents and strong bases or acids.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(2-(6-Ethyl-7-(p-tolyloxy)-3H-pyrazolo[1,5-b][1,2,4]triazol-2-yl)propyl)-2-(octadecyloxy)benzamide has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.

    Materials Science: Its structural properties may be useful in the development of new materials with specific electronic or mechanical properties.

    Biological Studies: The compound can be used in studies to understand its interaction with biological macromolecules, such as proteins and nucleic acids.

Mechanism of Action

The mechanism of action of N-(2-(6-Ethyl-7-(p-tolyloxy)-3H-pyrazolo[1,5-b][1,2,4]triazol-2-yl)propyl)-2-(octadecyloxy)benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of their activity. The exact pathways involved depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    N-(2-(6-Ethyl-7-(p-tolyloxy)-3H-pyrazolo[1,5-b][1,2,4]triazol-2-yl)propyl)-2-(octadecyloxy)benzamide: This compound is unique due to its specific combination of functional groups and structural features.

    Other Pyrazolo-Triazole Derivatives: Compounds with similar core structures but different substituents may have varying properties and applications.

Uniqueness

The uniqueness of this compound lies in its specific combination of a pyrazolo-triazole core with a long alkyl chain and a benzamide group. This combination imparts unique chemical and physical properties, making it a valuable compound for various research and industrial applications.

Properties

CAS No.

142859-67-4

Molecular Formula

C41H61N5O3

Molecular Weight

672 g/mol

IUPAC Name

N-[2-[6-ethyl-7-(4-methylphenoxy)-5H-pyrazolo[1,5-b][1,2,4]triazol-2-yl]propyl]-2-octadecoxybenzamide

InChI

InChI=1S/C41H61N5O3/c1-5-7-8-9-10-11-12-13-14-15-16-17-18-19-20-23-30-48-37-25-22-21-24-35(37)41(47)42-31-33(4)39-43-40-38(36(6-2)44-46(40)45-39)49-34-28-26-32(3)27-29-34/h21-22,24-29,33,44H,5-20,23,30-31H2,1-4H3,(H,42,47)

InChI Key

VYQRWZFWPDWBTN-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCCCCCCCOC1=CC=CC=C1C(=O)NCC(C)C2=NN3C(=N2)C(=C(N3)CC)OC4=CC=C(C=C4)C

Canonical SMILES

CCCCCCCCCCCCCCCCCCOC1=CC=CC=C1C(=O)NCC(C)C2=NN3C(=N2)C(=C(N3)CC)OC4=CC=C(C=C4)C

Key on ui other cas no.

142859-67-4

Pictograms

Irritant

Synonyms

N-(2-(6-ethyl-7-(4-methylphenoxy)-1H-pyrazolo[1,5-b][1,2,4]triazol-2-yl)propyl)-2-octadecyloxybenzamide

Origin of Product

United States

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